molecular formula C23H21FN2O B3651073 [4-(2-Fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone

Cat. No.: B3651073
M. Wt: 360.4 g/mol
InChI Key: QVWJZSFCDAMJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a phenylphenylmethanone moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorophenyl and phenylphenylmethanone groups. Common synthetic routes include:

    Nucleophilic Substitution: The piperazine ring is first synthesized, followed by nucleophilic substitution reactions to introduce the fluorophenyl group.

    Friedel-Crafts Acylation: The phenylphenylmethanone moiety is introduced using Friedel-Crafts acylation, a reaction that involves the use of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reactions: The final step involves coupling the substituted piperazine with the phenylphenylmethanone group under controlled conditions to yield the desired compound.

Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[4-(2-Fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives and functionalized analogs.

Scientific Research Applications

[4-(2-Fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, [4-(2-Fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    [4-(2-Chlorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone: This compound has a chlorophenyl group instead of a fluorophenyl group, leading to different chemical and biological properties.

    [4-(2-Methylphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone:

    [4-(2-Nitrophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone: The nitrophenyl group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O/c24-21-8-4-5-9-22(21)25-14-16-26(17-15-25)23(27)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWJZSFCDAMJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328453
Record name [4-(2-fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200612
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

432529-33-4
Record name [4-(2-fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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